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Compound of Interest

Compound Name: Nitroxoline

Cat. No.: B368727

Introduction

Nitroxoline, an 8-hydroxyquinoline derivative, has a long-established history as an oral
antibiotic for treating urinary tract infections.[1][2] In recent years, a growing body of preclinical
research has illuminated its potential as a repurposed anticancer agent, demonstrating efficacy
against a range of malignancies including bladder, prostate, pancreatic, and breast cancers.[3]
[4] Initial investigations have revealed that Nitroxoline exerts its antitumor effects through a
multifaceted mechanism of action, targeting several key signaling pathways involved in cancer
cell proliferation, survival, angiogenesis, and metastasis.[1][5] This technical guide provides an
in-depth summary of the foundational research into Nitroxoline's anticancer properties,
presenting quantitative data, detailed experimental protocols, and visual representations of its
core mechanisms of action.

Mechanisms of Action and Key Signaling Pathways

Nitroxoline's anticancer activity stems from its ability to modulate multiple cellular targets and
pathways. Unlike highly specific targeted therapies, it engages a broader spectrum of
molecular machinery, contributing to its efficacy in various cancer types. The primary
mechanisms identified in initial studies include the inhibition of angiogenesis, induction of cell
cycle arrest and apoptosis, and interference with key oncogenic signaling cascades.

Inhibition of Angiogenesis via MetAP2 and Sirtuin
Inhibition
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One of the first discovered anticancer properties of Nitroxoline is its potent anti-angiogenic
activity.[3][6] This is primarily achieved through the inhibition of Methionine aminopeptidase-2
(MetAP2), a protein crucial for the formation of new blood vessels.[7][8] Studies have shown
that Nitroxoline inhibits MetAP2 activity at nanomolar concentrations.[7]

Additionally, Nitroxoline inhibits sirtuins (SIRT1 and SIRT2), a class of histone deacetylases.
[9] The dual inhibition of MetAP2 and SIRT1 leads to the hypo-phosphorylation of the
retinoblastoma protein (pRb) and an increase in the levels and acetylation of the tumor
suppressor p53.[9] This cascade of events ultimately induces senescence in endothelial cells,
further contributing to the suppression of angiogenesis.[9]
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Caption: Nitroxoline's Anti-Angiogenic Mechanism.
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Modulation of the AMPK/IMTOR Signaling Pathway

In prostate cancer cells, Nitroxoline has been shown to activate AMP-activated protein kinase
(AMPK), a critical cellular energy sensor.[10] Activated AMPK, in turn, inhibits the mammalian
target of rapamycin (mTOR) signaling pathway.[10][11] The mTOR pathway is a central
regulator of cell growth and proliferation, and its inhibition leads to G1 phase cell cycle arrest
and the induction of apoptosis.[10] This is achieved by decreasing the protein levels of key cell
cycle regulators like cyclin D1 and Cdc25A, and reducing the phosphorylation of Rb.[10][11]

Induction of Apoptosis via Chk2 Activation

Beyond its effects on the AMPK/mTOR axis, Nitroxoline also induces DNA damage, leading to
the activation of Checkpoint Kinase 2 (Chk2).[10] In the context of Nitroxoline treatment,
activated Chk2 functions as a pro-apoptotic inducer, further contributing to cancer cell death.
[10] Interestingly, this activation is also dependent on AMPK.[10][11] While Nitroxoline induces
apoptosis, it can simultaneously evoke a cytoprotective autophagy response, which may
temper the apoptotic effect.[10][11]
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Caption: AMPK/mTOR and Chk2 Signaling by Nitroxoline.
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Inhibition of STAT3 Signaling in Drug-Resistant Cancer

In the context of drug-resistant urothelial bladder cancer, Nitroxoline has been identified as a
novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[12] The STAT3
pathway is often overactive in cancer and plays a key role in chemoresistance.[12]
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Nitroxoline's ability to inhibit this pathway makes it a promising candidate for overcoming
resistance to conventional chemotherapy agents like doxorubicin and cisplatin.[12][13]

Quantitative Data on Anticancer Activity

The anticancer efficacy of Nitroxoline has been quantified in numerous studies using both in
vitro cell line models and in vivo animal xenografts.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in
inhibiting cellular processes. IC50 values for Nitroxoline have been determined across a wide
range of cancer cell lines.
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BENGHE

] Treatment
Cell Line Cancer Type IC50 Value . Reference
Duration

HUVEC Endothelial 1.9 uM - [7]

T24 Bladder Cancer 7.85 uM 48 hours [13]

5637 Bladder Cancer ~1-2 uM 96 hours [14]

Jg2 Bladder Cancer 9.93 uM 48 hours [15]
Doxorubicin-

T24/DOX Resistant 10.69 uM 48 hours [13]
Bladder Cancer
Cisplatin-

T24/CIS Resistant 11.20 uM 48 hours [13]
Bladder Cancer

KCC853 Renal Cancer ~1-2 uM 96 hours [14]
Bladder Cancer

MBT-2 ) 26.24 uM 48 hours [15]
(Murine)

HepG-2 Liver Cancer 19.70 pg/mL - [9]

HCT-116 Colon Cancer 45.48 pg/mL - 9]

MCF-7 Breast Cancer 52.78 pg/mL - [9]

A-549 Lung Cancer 28.79 pg/mL - 9]

Note: IC50 values can vary based on the specific assay conditions and treatment durations.

In Vivo Tumor Growth Inhibition

Preclinical studies using mouse models have demonstrated significant tumor growth inhibition
following Nitroxoline administration.
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Tumor Growth

Cancer Model Treatment Regimen o Reference
Inhibition

Breast Cancer 60% reduction in 7]

Xenograft tumor volume

Urological Tumor

30 mg/kg, twice dail 40-60% 3][6
Orthotopic Model 9 Y &8
Urological Tumor 120-240 mg/kg, twice
_ _ 50-85% [3]
Orthotopic Model daily
T24 Bladder Tumor
] 120 mg/kg 83.9% [3]
Orthotopic Model
KCC853 Renal Tumor
240 mg/kg 63.7% [14]

Orthotopic Model

) 65% reduction in
T24/DOX Xenograft 40 mg/kg, oral admin. ) [13]
tumor weight

) 549% reduction in
T24/CIS Xenograft 40 mg/kg, oral admin. ] [13]
tumor weight

Key Experimental Protocols

The investigation of Nitroxoline's properties has relied on a set of standard preclinical cancer
research methodologies.

In Vitro Cell Viability (MTT/IXTT Assay)

o Objective: To determine the dose-dependent cytotoxic effect of Nitroxoline on cancer cell
lines.

e Methodology:

o Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per
well and allowed to adhere for 24 hours.[14]
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o The growth medium is replaced with a medium containing graded concentrations of
Nitroxoline (e.g., from 0.66 uM to 84 uM).[14]

o Cells are incubated with the compound for a specified period, typically ranging from 48 to
96 hours.[13][14]

o Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) or XTT is added to each well.[14]

o Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a
colored formazan product.

o After a 4-hour incubation, the formazan crystals are solubilized, and the absorbance is
measured using a microplate reader.

o Cell viability is expressed as a percentage relative to untreated control cells, and IC50
values are calculated using nonlinear regression analysis.[14]

In Vivo Orthotopic Bladder Cancer Xenograft Model

o Objective: To evaluate the antitumor efficacy of Nitroxoline in a clinically relevant animal
model.

o Methodology:
o Animal Model: Athymic nude mice (e.g., Balb/c nu/nu, 8 weeks old) are used.[3]

o Tumor Cell Implantation: Mice are anesthetized, and a catheter is inserted into the bladder
via the urethra. The bladder wall is pre-conditioned to facilitate tumor cell adhesion.
Human bladder cancer cells (e.g., T24) are then instilled into the bladder.

o Treatment: After allowing several days for the tumor to establish, mice are randomized into
treatment and control groups. The treatment group receives Nitroxoline, often
administered via oral gavage or injection at specified doses (e.g., 30-240 mg/kg, twice
daily).[3] The control group receives a vehicle solution.

o Monitoring: Tumor growth can be monitored non-invasively if using luciferase-expressing
cancer cells via bioluminescence imaging. The general health and body weight of the mice
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are monitored throughout the study.

o Endpoint Analysis: At the end of the study (e.g., after 2-4 weeks), mice are euthanized.
The bladders are excised, and tumor weight and volume are measured.[7][13] Tissues can
be processed for further analysis, such as immunohistochemistry (for proliferation markers
like Ki-67) or Western blotting.[7][15]

Click to download full resolution via product page

Caption: General Preclinical Experimental Workflow.

Conclusion and Future Perspectives

Initial preclinical investigations strongly support the repositioning of Nitroxoline as a viable
anticancer agent. Its ability to concurrently inhibit angiogenesis, disrupt critical oncogenic
signaling pathways like mMTOR and STAT3, and induce cell cycle arrest and apoptosis provides
a strong rationale for its clinical development.[5][10][12] The drug's established safety profile
and favorable pharmacokinetics, particularly its concentration in the urinary tract, make it an
especially attractive candidate for urological malignancies.[3][6]

Ongoing and future research will be critical to fully elucidate its complex mechanisms, identify
predictive biomarkers for patient stratification, and optimize its use in combination therapies.[5]
[16] Clinical trials are currently underway to evaluate Nitroxoline's efficacy, both as a
monotherapy and in conjunction with other treatments like immunotherapy, which may pave the
way for its integration into standard cancer treatment protocols.[5][16]
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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